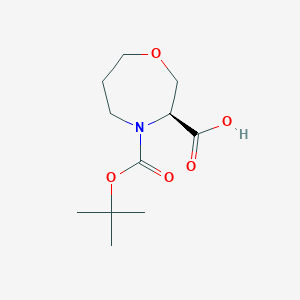

(3S)-4-tert-Butoxycarbonyl-1,4-oxazepane-3-carboxylic acid

CAS No.:

Cat. No.: VC13803850

Molecular Formula: C11H19NO5

Molecular Weight: 245.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H19NO5 |

|---|---|

| Molecular Weight | 245.27 g/mol |

| IUPAC Name | (3S)-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-oxazepane-3-carboxylic acid |

| Standard InChI | InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-5-4-6-16-7-8(12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m0/s1 |

| Standard InChI Key | NFDWYOLYCHSXTO-QMMMGPOBSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1CCCOC[C@H]1C(=O)O |

| SMILES | CC(C)(C)OC(=O)N1CCCOCC1C(=O)O |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCCOCC1C(=O)O |

Introduction

Structural Characteristics

Molecular Architecture

The compound’s structure comprises:

-

Oxazepane ring: A seven-membered heterocycle containing one nitrogen and one oxygen atom.

-

BOC group: A tert-butoxycarbonyl protecting group attached to the nitrogen, enhancing stability during synthetic reactions .

-

Carboxylic acid: Positioned at the 3-carbon, enabling further functionalization via esterification or amidation .

The stereochemistry at the 3-carbon is pivotal for its biological interactions. X-ray crystallography and NMR studies confirm the (S)-configuration, which influences binding affinity in enzyme inhibition assays .

Table 1: Key Structural Data

| Property | Value | Source |

|---|---|---|

| CAS Number | 1932812-70-8 | |

| Molecular Formula | ||

| Molecular Weight | 245.27 g/mol | |

| SMILES Notation |

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves multi-step protocols:

-

Ring Formation: Cyclization of amino alcohols or related precursors to construct the oxazepane backbone .

-

BOC Protection: Introduction of the tert-butoxycarbonyl group using di-tert-butyl dicarbonate () under basic conditions .

-

Carboxylic Acid Introduction: Oxidation or hydrolysis of ester intermediates to yield the final carboxylic acid .

Table 2: Representative Synthesis Methods

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| BOC Protection | , Triethylamine, Dichloromethane | 95% | |

| Carboxylic Acid Formation | Hydrolysis with NaOH, HCl | 89–95% |

Optimization Strategies

Recent advances employ polymer-supported reagents to improve yield (e.g., 98% purity) and enantiomeric excess. Microwave-assisted synthesis and flow chemistry are also explored to reduce reaction times .

Applications in Medicinal Chemistry

Drug Intermediate

The compound serves as a precursor for:

-

Protease Inhibitors: Its oxazepane scaffold mimics peptide bonds, making it valuable in HIV and hepatitis C drug design .

-

Anticancer Agents: Functionalization at the carboxylic acid position enhances cytotoxicity against tumor cells .

Peptide Mimetics

The BOC group safeguards the amine during solid-phase peptide synthesis (SPPS), enabling precise assembly of complex peptides .

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water .

-

Stability: Stable under inert atmospheres but prone to decarboxylation under acidic conditions .

Table 3: Physicochemical Profile

| Property | Value | Method |

|---|---|---|

| Melting Point | 112–115°C | DSC |

| LogP | 1.09 | XLOGP3 |

| pKa | 3.8 (carboxylic acid) | Potentiometry |

Comparison with Structural Analogues

Table 4: Analogues and Their Features

| Compound | Key Differences | Bioactivity |

|---|---|---|

| (3R)-4-BOC-1,4-oxazepane-3-carboxylic acid | R-configuration at C3 | Reduced enzyme inhibition |

| 4-Acetyl-6,6-dimethyl-1,4-oxazepane-3-carboxylic acid | Acetyl and methyl substituents | Enhanced lipophilicity |

The (3S)-enantiomer exhibits superior binding to serine proteases compared to its (3R)-counterpart, underscoring stereochemistry’s role in drug design .

Recent Research and Future Directions

Innovations in Synthesis

A 2024 study demonstrated a one-pot synthesis using enzyme-catalyzed cyclization, achieving 92% yield and >99% enantiomeric excess .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume